molecular formula C10H8F3NO B056670 4-(Trifluoromethyl)cinnamamide CAS No. 115093-99-7

4-(Trifluoromethyl)cinnamamide

Cat. No.: B056670
CAS No.: 115093-99-7
M. Wt: 215.17 g/mol
InChI Key: BPRFEFAHXYCKRO-ZZXKWVIFSA-N
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Description

4-(Trifluoromethyl)cinnamamide is a useful research compound. Its molecular formula is C10H8F3NO and its molecular weight is 215.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antitubercular Activity : A study demonstrated that derivatives of N-[4-(piperazin-1-yl)phenyl]cinnamamide, including a compound with trifluoromethyl substitution, exhibited good antitubercular activity against Mycobacterium tuberculosis (Patel & Telvekar, 2014).

  • Antidepressant Effects : Some cinnamamide derivatives, particularly those with a trifluoromethyl group, showed significant antidepressant activity. This finding suggests the potential of these compounds in treating depression (Han et al., 2014).

  • X-ray Diffraction Analysis : The chemical structure and crystallographic properties of 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one, a derivative of N-[4-(trifluoromethyl)phenyl]cinnamamide, were studied using X-ray diffraction, providing valuable data for understanding the molecular structure of these compounds (Quintana et al., 2016).

  • Broad Pharmacological Applications : Cinnamamides, including variants with trifluoromethyl groups, have been recognized for their wide range of pharmacological activities, such as antidepressant, anticonvulsant, and analgesic effects (Gaikwad, Nanduri & Madhavi, 2019).

  • Synthesis Efficiency : A study developed an efficient method for synthesizing cinnamamides from methyl cinnamates, highlighting the potential for rapid and economical production of these compounds for further drug activity research (Du et al., 2022).

  • Anticonvulsant Activity : The synthesis and evaluation of trifluoromethyl-substituted cinnamamides revealed that these compounds have anticonvulsant activities, particularly those with p- and m-trifluoromethyl groups (Li et al., 1984).

Safety and Hazards

The safety information for 4-(Trifluoromethyl)cinnamamide includes hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P271, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Properties

IUPAC Name

(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H2,14,15)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRFEFAHXYCKRO-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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